

Application Note: Structural Characterization of 1-Propylcyclopentanol by ^1H and ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: *1-Propylcyclopentanol*

Cat. No.: *B158262*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Propylcyclopentanol is a tertiary alcohol with the molecular formula $\text{C}_8\text{H}_{16}\text{O}$.^[1] The structural elucidation of such organic molecules is fundamental in various fields, including chemical synthesis, drug discovery, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note provides a detailed protocol for the characterization of **1-propylcyclopentanol** using ^1H and ^{13}C NMR spectroscopy.

Experimental Protocol

A standardized protocol is crucial for obtaining high-quality and reproducible NMR spectra. The following sections detail the sample preparation and data acquisition parameters.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following steps outline the procedure for preparing a sample of **1-propylcyclopentanol**.

- Analyte & Solvent: Dissolve 10-20 mg of **1-propylcyclopentanol** in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
- Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.
- Homogenization: Ensure the sample is thoroughly mixed to create a homogeneous solution.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Filtering: If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent them from interfering with the magnetic field homogeneity.[1]

Instrumentation and Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

- ¹H NMR Spectroscopy:
 - Number of Scans (NS): 16
 - Relaxation Delay (D1): 1.0 s
 - Acquisition Time (AQ): 4.0 s
- ¹³C NMR Spectroscopy:
 - Number of Scans (NS): 1024
 - Relaxation Delay (D1): 2.0 s
 - Acquisition Time (AQ): 1.0 s

The workflow for the experimental procedure is illustrated in the diagram below.

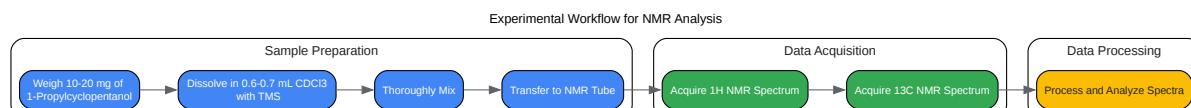
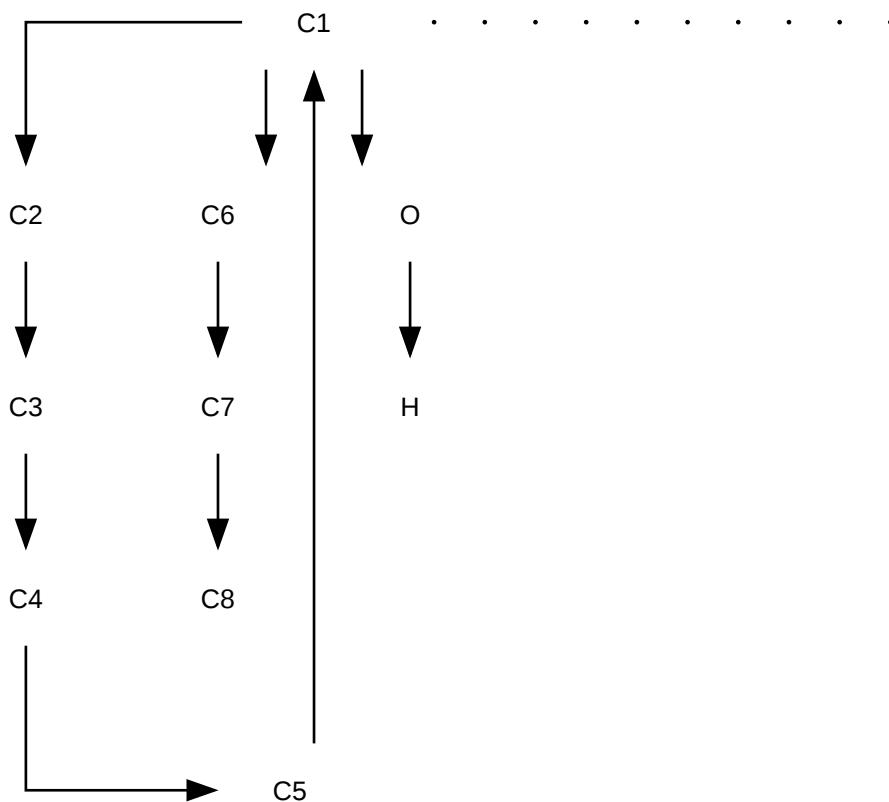
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Figure 1. Workflow for NMR sample preparation and data acquisition.

Results and Data Analysis

The structure of **1-propylcyclopentanol** was confirmed by analyzing the ^1H and ^{13}C NMR spectra. The chemical structure with atom numbering for NMR signal assignment is shown below.

Structure of 1-Propylcyclopentanol with Atom Numbering



[Click to download full resolution via product page](#)Figure 2. Structure of **1-propylcyclopentanol** with atom numbering.

¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ), multiplicities, and integration values are summarized in the table below.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~0.92	Triplet (t)	3H	H-8 (CH ₃)
~1.38	Sextet	2H	H-7 (CH ₂)
~1.55	Multiplet	2H	H-6 (CH ₂)
~1.60-1.80	Multiplet	8H	H-2, H-3, H-4, H-5 (CH ₂)
~1.45	Singlet (s)	1H	OH

¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~14.8	C-8 (CH ₃)
~17.5	C-7 (CH ₂)
~23.5	C-3, C-4 (CH ₂)
~39.0	C-2, C-5 (CH ₂)
~45.0	C-6 (CH ₂)
~82.0	C-1 (C-OH)

Conclusion

The ^1H and ^{13}C NMR spectra provide a comprehensive structural characterization of **1-propylcyclopentanol**. The number of signals, their chemical shifts, multiplicities, and integration values are all consistent with the proposed structure. This application note serves as a detailed guide for researchers performing similar structural elucidations of organic molecules.

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References

- 1. 1-Propyl-1-cyclopentanol | C₈H₁₆O | CID 98267 - PubChem [pubchem.ncbi.nlm.nih.gov]
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